molecular formula C10H11BrO B14766135 4-Bromo-2-ethyl-6-methylbenzaldehyde

4-Bromo-2-ethyl-6-methylbenzaldehyde

Cat. No.: B14766135
M. Wt: 227.10 g/mol
InChI Key: YMLNOYKHMZEHQP-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-6-methylbenzaldehyde (CAS No. 2706490-14-2) is a brominated aromatic aldehyde with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol. Its structure features a benzaldehyde core substituted with a bromine atom at the 4-position, an ethyl group at the 2-position, and a methyl group at the 6-position (Figure 1). This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and ligands for metal-organic frameworks. Its reactivity is influenced by the electron-withdrawing bromine atom and the steric effects of the ethyl and methyl substituents .

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

4-bromo-2-ethyl-6-methylbenzaldehyde

InChI

InChI=1S/C10H11BrO/c1-3-8-5-9(11)4-7(2)10(8)6-12/h4-6H,3H2,1-2H3

InChI Key

YMLNOYKHMZEHQP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethyl-6-methylbenzaldehyde typically involves the bromination of 2-ethyl-6-methylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-ethyl-6-methylbenzaldehyde may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-6-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.

    Substitution: Sodium methoxide (NaOCH3) in methanol under reflux conditions.

Major Products Formed

    Oxidation: 4-Bromo-2-ethyl-6-methylbenzoic acid.

    Reduction: 4-Bromo-2-ethyl-6-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-ethyl-6-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the activity and specificity of aldehyde dehydrogenases.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs targeting specific biological pathways. The compound’s structural features make it a candidate for designing inhibitors or activators of certain enzymes.

    Industry: In the chemical industry, 4-Bromo-2-ethyl-6-methylbenzaldehyde is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-6-methylbenzaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, the aldehyde group can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity. The bromine atom and alkyl substituents may also influence the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-Bromo-2-ethyl-6-methylbenzaldehyde, a comparative analysis with structurally analogous brominated benzaldehyde derivatives is provided below.

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Substituents Key Properties/Applications Reference
4-Bromo-2-ethyl-6-methylbenzaldehyde 2706490-14-2 C₁₀H₁₁BrO 4-Br, 2-Ethyl, 6-Me Intermediate for metal-organic frameworks; steric hindrance impacts reactivity
4-Bromo-2-hydroxy-6-methylbenzaldehyde 90-59-5 C₈H₇BrO₂ 4-Br, 2-OH, 6-Me Higher solubility in polar solvents due to -OH group; used in dye synthesis
3,5-Dibromo-2-hydroxybenzaldehyde 199177-26-9 C₇H₅Br₂O₂ 3-Br, 5-Br, 2-OH Enhanced electrophilicity for nucleophilic substitution; antimicrobial applications
5-Bromo-4-fluoro-2-hydroxybenzaldehyde N/A C₇H₄BrFO₂ 5-Br, 4-F, 2-OH Fluorine enhances metabolic stability; potential pharmaceutical intermediate

Key Insights

Substituent Effects on Reactivity :

  • The ethyl group in 4-Bromo-2-ethyl-6-methylbenzaldehyde introduces steric hindrance, reducing accessibility to the aldehyde group in reactions compared to smaller substituents (e.g., -OH in 4-Bromo-2-hydroxy-6-methylbenzaldehyde) .
  • Bromine position : Bromine at the 4-position (as in the target compound) directs electrophilic substitution to the 3- and 5-positions, whereas bromine at the 3- and 5-positions (e.g., 3,5-Dibromo-2-hydroxybenzaldehyde) increases electron withdrawal, accelerating reactions like Ullmann couplings .

Solubility and Polarity: Hydroxyl-containing analogs (e.g., 4-Bromo-2-hydroxy-6-methylbenzaldehyde) exhibit higher solubility in polar solvents (e.g., methanol, water) due to hydrogen bonding, whereas the ethyl and methyl groups in the target compound favor solubility in nonpolar solvents like hexane .

Toxicity and Safety: Limited toxicological data are available for 4-Bromo-2-ethyl-6-methylbenzaldehyde.

Applications :

  • The hydroxyl group in analogs like 3,5-Dibromo-2-hydroxybenzaldehyde enables chelation with metals, making it useful in catalysis, while the ethyl group in the target compound is advantageous in creating bulky ligands for asymmetric synthesis .

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